

Part 1: Chemical Structure & Physicochemical Properties

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Compound of Interest

Compound Name: *9,11-Didehydroestriol*

CAS No.: 246021-20-5

Cat. No.: B195158

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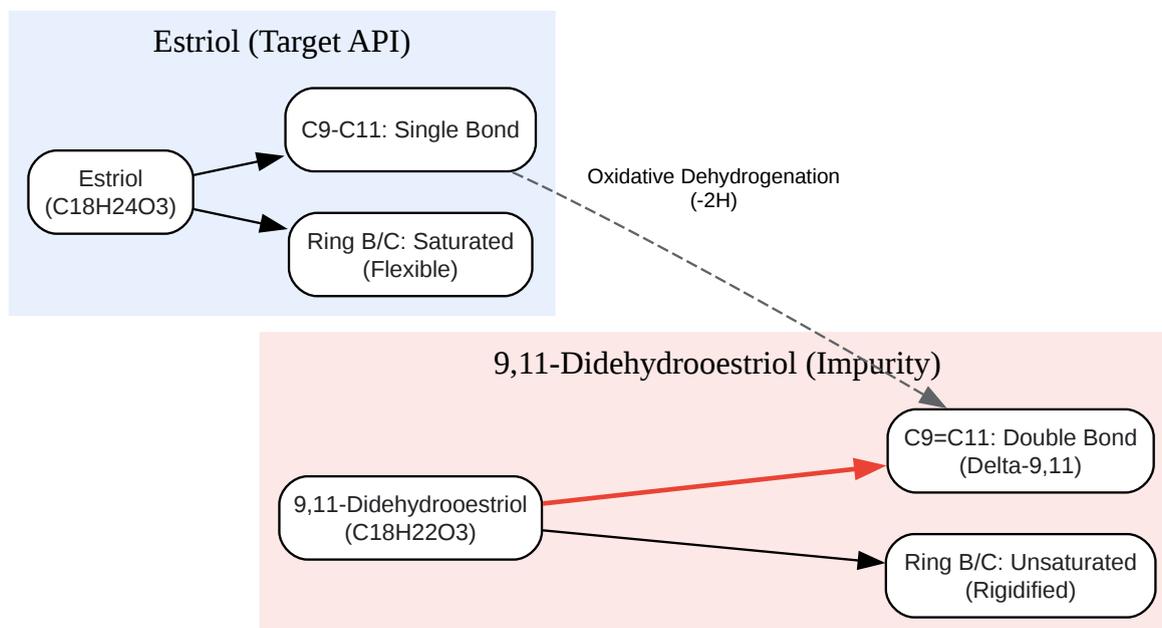
The fundamental difference lies in the steroid nucleus. While Estriol possesses a saturated Ring B and Ring C junction, **9,11-Didehydroestriol** contains a double bond between Carbon 9 and Carbon 11. This unsaturation alters the planarity of the molecule, affecting receptor binding pocket fit and metabolic stability.

Comparative Properties Table

Feature	Estriol (E3)	9,11-Didehydroestriol
CAS Number	50-27-1	246021-20-5 (or 791-69-5 for related analogs)
Molecular Formula		
Molecular Weight	288.38 g/mol	286.37 g/mol
IUPAC Name	(16 α ,17 β)-Estra-1,3,5(10)-triene-3,16,17-triol	(16 α ,17 β)-Estra-1,3,5(10),9(11)-tetraene-3,16,17-triol
Unsaturation	Aromatic A-ring only	Aromatic A-ring + C9=C11 double bond
Regulatory Status	Active Moiety (API)	Impurity A (Eur. Ph.) / Degradant
Stereochemistry	16 α -OH, 17 β -OH	16 α -OH, 17 β -OH (Rigidified backbone)

Structural Visualization (DOT)

The following diagram illustrates the structural divergence. Note the "Unsaturation_Zone" in the 9,11-analog which constrains the conformational flexibility of the steroid backbone.



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Caption: Structural comparison highlighting the C9-C11 dehydrogenation that distinguishes the impurity from the API.

Part 2: Origin & Formation Pathways

Understanding the origin of **9,11-Didehydroestriol** is essential for process control. Unlike Estriol, which is a major urinary metabolite of estradiol and estrone formed via 16 α -hydroxylation in the liver, the 9,11-analog is typically anthropogenic (synthetic origin) or a product of specific degradation pathways.

Synthetic Origin (Process Impurity)

In the semi-synthesis of Estriol (often starting from Estrone), the introduction of the 16 α -hydroxyl group can involve intermediates that are prone to elimination reactions.

- Mechanism: If a precursor with a leaving group at C11 or a 9,11-epoxide intermediate is subjected to harsh acidic conditions, dehydration can occur, establishing the thermodynamically stable conjugated system (styrene-like conjugation with the A-ring).

- Risk Factor: High temperatures or over-acidification during the hydrolysis of 16,17-epoxides or acetates.

Degradation (Stability)

While less common than oxidation at C6, the C9-C11 position is susceptible to dehydrogenation under oxidative stress, particularly if the formulation contains trace metal catalysts (e.g., Copper or Iron) which can facilitate radical abstractions at the benzylic C9 position.

Part 3: Pharmacology & Biological Activity[1][2][3][4]

The presence of the 9,11-double bond is not merely a structural nuance; it significantly alters the pharmacophore.

Estrogen Receptor (ER) Affinity[3][5][6][7][8]

- Estriol (E3): A weak estrogen with preferential affinity for ER β over ER α . It is often characterized as a "short-acting" estrogen because it dissociates rapidly from the nuclear receptor, failing to induce the prolonged transcriptional activation required for strong uterotrophic effects (unless administered continuously).
- **9,11-Didehydroestriol**: Structure-Activity Relationship (SAR) data on
 - analogs (e.g.,
 - estradiol) indicates a reduced binding affinity (approximately 20-30% of the parent compound).
 - Mechanism:[1][2] The C9=C11 double bond flattens the steroid skeleton. The ER ligand-binding domain (LBD) is highly specific; the loss of the "pucker" at Ring C reduces van der Waals contacts within the hydrophobic pocket.
 - Clinical Implication: While less potent, it is not inactive. As an impurity, it contributes to the "estrogenic load" without providing the calibrated therapeutic effect of Estriol, potentially leading to inconsistent dosing.

Toxicology & Safety

- **Genotoxicity:** The conjugated double bond system (A-ring + C9=C11) raises alerts for potential reactive metabolites (e.g., epoxides) that could be genotoxic, although specific data for this analog is sparse.
- **Regulatory Limit:** As a known impurity (Eur. Ph.), it must be controlled. If levels exceed the qualification threshold (typically 0.15% for doses < 2g/day), toxicological qualification is mandatory.

Part 4: Analytical Differentiation & Protocol

Separating these two compounds is the primary challenge in Quality Control (QC) due to their similar polarity and lack of distinct chromophores beyond the phenolic A-ring.

Analytical Challenges

- **Mass Spectrometry:** They differ by only 2 Daltons (288 vs. 286 Da). Low-resolution MS may struggle with isotope overlap.
- **UV Spectroscopy:** The 9,11-double bond extends the conjugation of the aromatic A-ring, resulting in a bathochromic shift (red shift) and hyperchromic effect in the UV spectrum. This is a key distinguishing feature.
 - **Estriol**
: ~280 nm.
 - **9,11-Didehydrooestriol**
: ~260-270 nm (often with a shoulder due to extended conjugation).

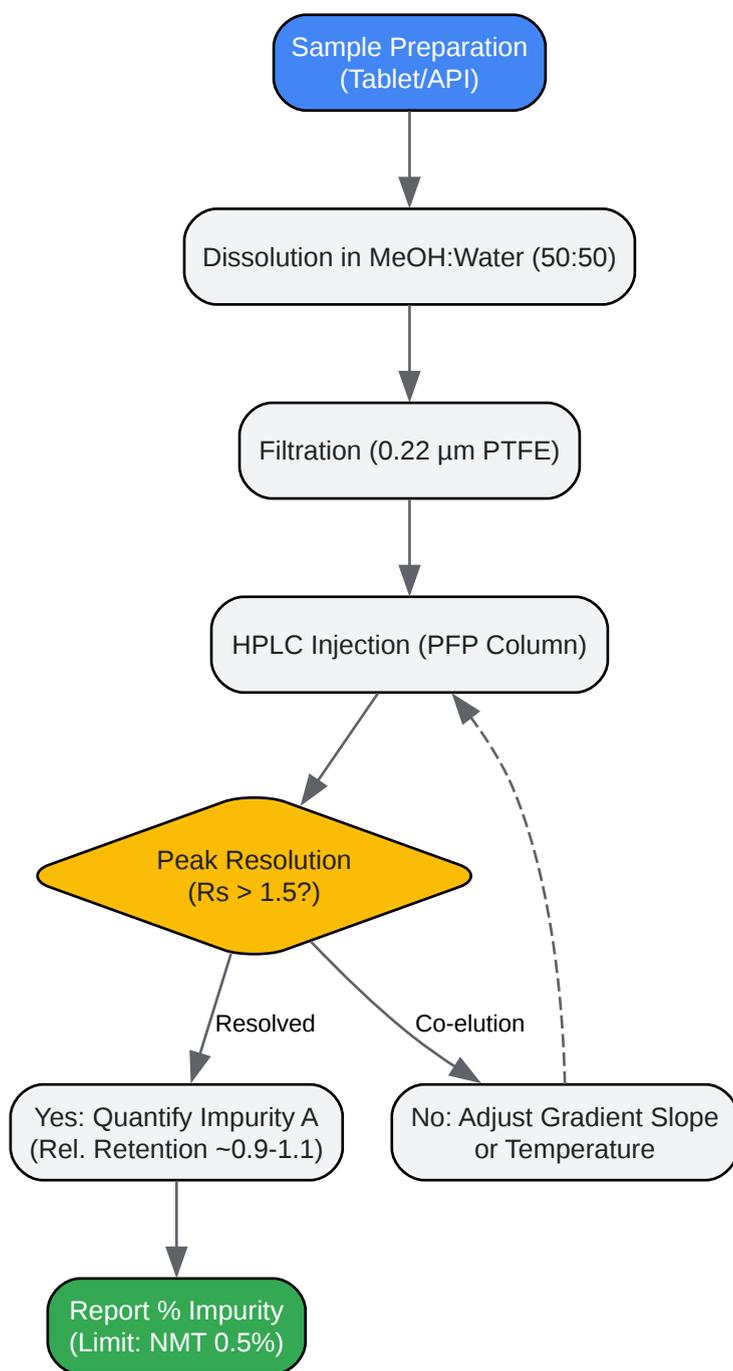
Recommended Protocol: HPLC-UV/MS Separation

This protocol uses a Pentafluorophenyl (PFP) column, which offers superior selectivity for steroid isomers compared to standard C18 phases due to pi-pi interactions with the aromatic A-ring and the C9=C11 bond.

Method Parameters:

Parameter	Condition
Column	Kinetex PFP or equivalent, 150 x 4.6 mm, 2.6 μ m
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Methanol (or Acetonitrile) + 0.1% Formic Acid
Gradient	40% B to 70% B over 15 mins
Flow Rate	1.0 mL/min
Detection	UV at 280 nm (Estriol) and 265 nm (Impurity optimization)
Temperature	30°C

Workflow Diagram (DOT):



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Caption: QC workflow for the separation and quantification of **9,11-Didehydroestriol** in Estriol samples.

References

- European Pharmacopoeia (Ph. Eur.). Estriol Monograph 1203. (Defines Impurity A as 9,11-didehydroestriol).[3]
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